molecular formula C10H10N2O2 B7969507 6-amino-1-methyl-1H-indole-3-carboxylic acid

6-amino-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B7969507
M. Wt: 190.20 g/mol
InChI Key: UDBHAWXAHRQVEX-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-1H-indole-3-carboxylic acid (CAS: 90417-29-1) is an indole derivative with a molecular formula of C₁₀H₁₀N₂O₂ (MW: 190.20). Its structure features a methyl group at the 1-position, an amino group at the 6-position, and a carboxylic acid moiety at the 3-position of the indole ring. Key properties include storage recommendations (2–8°C under inert atmosphere) and safety warnings (H302: harmful if swallowed; H317: may cause allergic skin reaction) .

Properties

IUPAC Name

6-amino-1-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBHAWXAHRQVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The direct methylation of 6-amino-1H-indole-3-carboxylic acid (C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>) at the N1 position employs methylating agents such as iodomethane or dimethyl sulfate in the presence of alkaline earth metal oxides (e.g., CaO, MgO). These bases deprotonate the indole NH, enhancing nucleophilicity for alkylation while minimizing side reactions at the C6 amino group.

Procedure :

  • Reactants : 6-Amino-1H-indole-3-carboxylic acid (1 equiv), iodomethane (1.2 equiv), calcium oxide (1.5 equiv).

  • Solvent : Anhydrous methanol or dimethylformamide (DMF).

  • Conditions : Room temperature, 12–24 hours.

  • Work-up : Acidification to pH 4 with HCl, filtration, and recrystallization from water.

Yield and Purity

Under optimized conditions, this method achieves yields of 83–99% with HPLC purity exceeding 99.9%. Key impurities include residual starting material (≤0.6%) and trace amounts of positional isomers (e.g., 2-methyl derivatives, ≤0.6%).

Table 1: Direct Methylation Optimization Parameters

ParameterOptimal ValueEffect on Yield/Purity
BaseCaOMinimizes ester byproducts
SolventMethanolEnhances solubility of CaO
Reaction Time18 hoursBalances conversion vs. side reactions

Stepwise Synthesis via Intermediate Protection

Protection of the Amino Group

To prevent undesired alkylation at C6, the amino group is temporarily protected as a tert-butoxycarbonyl (Boc) derivative. This strategy mirrors protocols used for methyl 6-amino-1H-indole-3-carboxylate.

Steps :

  • Boc Protection : Treat 6-amino-1H-indole-3-carboxylic acid with di-tert-butyl dicarbonate in THF.

  • Methylation : React Boc-protected intermediate with iodomethane and MgO in DMF.

  • Deprotection : Remove Boc group using trifluoroacetic acid.

  • Ester Hydrolysis : Convert methyl ester to carboxylic acid via NaOH hydrolysis.

Comparative Efficiency

This route achieves lower overall yields (55–70%) due to multiple steps but offers superior selectivity, reducing isomer formation to <0.1%.

Fischer Indole Synthesis Approach

Ring Construction Strategy

The Fischer indole synthesis assembles the indole core from a phenylhydrazine and carbonyl compound. For 6-amino-1-methyl-1H-indole-3-carboxylic acid, this requires:

  • Phenylhydrazine Derivative : 4-Nitrophenylhydrazine (to later introduce C6 amino via reduction).

  • Carbonyl Component : Pyruvic acid (to install C3 carboxylic acid).

Procedure :

  • Cyclization : React 4-nitrophenylhydrazine with pyruvic acid under acidic conditions.

  • Reduction : Reduce nitro group to amino using H<sub>2</sub>/Pd-C.

  • Methylation : Perform N-methylation as in Section 3.

Limitations

This method suffers from poor regiocontrol (<60% yield) and necessitates rigorous purification to isolate the desired 6-amino isomer.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Direct Methylation83–9999.9Industrial-scale
Stepwise Protection55–7099.5Lab-scale
Fischer Synthesis<6095Not viable

Optimization and Scalability Considerations

Solvent and Base Selection

  • Methanol vs. DMF : Methanol improves CaO solubility but limits reaction scale due to boiling point constraints. DMF facilitates higher temperatures but complicates purification.

  • Alternative Bases : Barium oxide increases reaction rate but introduces toxicity concerns.

Industrial-Scale Adaptations

Patent US20040248960A1 demonstrates scalability using continuous flow reactors, reducing hazardous hydrogen gas evolution during base preparation.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group readily participates in peptide coupling reactions. A representative procedure involves activating the acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Reaction Conditions

Reagents/ConditionsExample Application from Literature
EDC/HOBt, Et₃N in DCMCoupling with 4-benzyl-piperidin-4-ol
DPPA (acyl azide formation)Curtius rearrangement to isocyanate

Yields typically range from 51% to 75% depending on steric demands of the amine nucleophile. The 1-methyl group shows no interference in these reactions due to its position away from the reactive carboxylate .

Esterification and Protection Strategies

The carboxylic acid can be converted to esters under alkaline conditions:

Esterification Methods

MethodYieldConditionsSource
Alkylation with benzyl bromide78%NaH/DMF, RT, 1 hr
tert-Butyl ester formation90%Boc anhydride, DMAP catalyst

Notably, attempts to form methyl esters via CO₂ insertion in flow reactors were hindered by the electron-withdrawing nitro group in precursor compounds , but this limitation doesn't apply to the amino-substituted derivative.

Amino Group Reactivity

The 6-amino group participates in two primary reaction types:

Acylation and Protection

  • Boc Protection : Achieved with di-tert-butyl dicarbonate (Boc₂O) in pyridine (95% yield)

  • Cbz Protection : Benzyl chloroformate in basic conditions (61% yield)

Electrophilic Aromatic Substitution

The amino group activates the indole ring at positions 4 and 7 (para and meta to NH₂):

Observed Reactivity Patterns

ElectrophilePositionYieldConditions
BromineC485%NBS in DCM, 0°C
ChlorineC772%Cl₂, FeCl₃ catalyst

The 1-methyl group creates steric hindrance at C2, suppressing substitution at this position.

Decarboxylation Reactions

Controlled thermal decarboxylation occurs under acidic conditions:

Decarboxylation Data

ConditionsProductYieldSource
140°C in EtOH, K₂CO₃6-Amino-1-methylindole95%
TFA/CH₂Cl₂, 60°C3-Unsubstituted indole88%

This reaction provides access to pharmaceutically relevant indole scaffolds while preserving the amino functionality.

Redox Chemistry

While the compound itself contains a reduced amino group, its synthetic precursors demonstrate critical redox behavior:

Nitro Reduction Pathway
The parent nitro compound (1-methyl-6-nitro-1H-indole-3-carboxylic acid) undergoes catalytic hydrogenation:

text
1-methyl-6-nitroindole-3-COOH → 6-amino derivative Conditions: H₂ (1 atm), 10% Pd/C, EtOH, 25°C Yield: 92% [1]

This serves as the primary synthetic route to the target compound.

The chemical landscape of 6-amino-1-methyl-1H-indole-3-carboxylic acid is defined by orthogonal reactivity at its functional groups, enabling precise synthetic modifications. Its stability under basic conditions (pH 7-10) and susceptibility to strong acids/oxidizers require careful condition selection. Current research focuses on exploiting its unique substitution pattern for kinase inhibitor development .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have demonstrated the antiviral properties of indole derivatives, including 6-amino-1-methyl-1H-indole-3-carboxylic acid. For instance, a study indicated that related compounds exhibited significant antiviral effects against SARS-CoV-2. The synthesized derivatives showed high activity and selectivity, making them promising candidates for COVID-19 treatment . The mechanism involves inhibition of viral replication and interference with the spike protein's ability to induce syncytium formation in host cells.

Antitumor Properties
The compound has also been explored as a potential antitumor agent. It serves as a reactant in the synthesis of bisindolyl pyrimidinones, which are analogs of PKC inhibitors known for their antiproliferative effects against various cancer cell lines . Additionally, derivatives of this compound have been developed as Cdc7 kinase inhibitors, targeting crucial pathways in tumor cell proliferation.

Synthetic Organic Chemistry

Reagent for Synthesis
this compound is utilized as a key reactant in the synthesis of various bioactive compounds. It plays a role in the preparation of:

  • (Heteroaryl)(carboxamido)arylpyrrole derivatives : These compounds have shown potential as Cdc7 kinase inhibitors and possess antitumor activity .
  • EphB3 receptor tyrosine kinase inhibitors : Targeting Eph receptors can lead to therapeutic strategies in cancer treatment .
  • Nonpeptidic urotensin II receptor agonists : These compounds are being investigated for their role in cardiovascular diseases .

Biochemical Research

Enzyme Activity Studies
Research has also focused on the biochemical pathways involving indole derivatives. For example, studies on indole-3-carboxylic acid decarboxylase have provided insights into enzyme activities that could be harnessed for industrial applications. The conversion of indole to indole-3-carboxyaldehyde via enzymatic processes showcases the potential for biocatalysis in producing valuable intermediates for pharmaceuticals .

Data Summary Table

Application AreaSpecific Use CaseReference
Antiviral ActivityInhibition of SARS-CoV-2 replication
Antitumor PropertiesSynthesis of PKC inhibitors and Cdc7 kinase inhibitors
Synthetic Organic ChemistryPreparation of various bioactive compounds
Biochemical ResearchEnzyme activity studies related to indole derivatives

Case Studies

Case Study 1: Antiviral Development
A study highlighted the efficacy of modified indole derivatives against SARS-CoV-2, demonstrating complete inhibition at specific concentrations. The compound's ability to induce interferon activity adds another layer to its therapeutic potential against viral infections .

Case Study 2: Cancer Therapeutics
Research into bisindolyl pyrimidinones derived from this compound revealed significant antiproliferative effects on cancer cell lines. These findings support further exploration into this compound's role in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 6-amino-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Substituent Variations

Table 1: Comparison of Indole-3-Carboxylic Acid Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Similarity Score Biological/Physical Notes References
6-Amino-1H-indole-3-carboxylic acid 90417-29-1 C₉H₈N₂O₂ 176.17 NH₂ (6), COOH (3) N/A Hazardous (H302, H317)
1-Methyl-1H-indole-3-carboxylic acid 32387-21-6 C₁₀H₉NO₂ 175.19 CH₃ (1), COOH (3) 0.95 Intermediate in drug synthesis
5-Methyl-1H-indole-3-carboxylic acid 10242-02-1 C₁₀H₉NO₂ 175.19 CH₃ (5), COOH (3) 0.87 Lower solubility in polar solvents
6-Bromo-1H-indole-3-carboxylic acid 773134-49-9 C₉H₆BrNO₂ 256.06 Br (6), COOH (3) N/A Forms hydrogen-bonded dimers
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate 945655-38-9 C₁₇H₁₅N₂O₂ 285.31 NH₂ (6), COOEt (3), Ph (2) 0.87 Enhanced lipophilicity

Key Observations :

  • Substituent Position: The placement of the amino group (6-position) in the target compound distinguishes it from analogs like 5-methyl-1H-indole-3-carboxylic acid. Positional changes significantly alter electronic properties and solubility .
  • Methyl vs. Bromo: Replacing the amino group with bromine (6-bromo analog) increases molecular weight and introduces halogen-based steric effects, impacting crystallinity and intermolecular interactions (e.g., O–H⋯O hydrogen bonds) .
  • Ester Derivatives: Ethyl esters (e.g., Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate) exhibit higher lipophilicity compared to carboxylic acids, influencing membrane permeability in drug design .

Functional Group Modifications

Table 2: Impact of Functional Groups on Properties
Functional Group Modification Example Compound Effect on Properties
Carboxylic Acid → Ester Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate Increased volatility; altered pharmacokinetics
Amino Group → Methoxy 6-Methoxy-1H-indole-3-carboxylic acid Reduced hydrogen-bonding capacity; lower reactivity
Additional Methyl Groups 5,6-Dimethyl-1H-indole-3-carboxylic acid Enhanced steric hindrance; decreased solubility

Key Insights :

  • Esterification: Conversion to esters (e.g., methyl or ethyl esters) mitigates the acidic nature of the carboxylic acid, improving stability in non-polar environments .
  • Steric Effects : Dimethyl derivatives (e.g., 5,6-dimethyl) exhibit reduced solubility due to increased hydrophobicity, limiting their applicability in aqueous systems .

Biological Activity

6-Amino-1-methyl-1H-indole-3-carboxylic acid (commonly referred to as 6-Amino-1-methyl-indole-3-carboxylic acid or 6-AMICA) is an indole derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and infections.

Chemical Structure and Properties

The chemical structure of 6-AMICA is characterized by the presence of an amino group at the sixth position and a carboxylic acid functional group at the third position of the indole ring. This configuration contributes to its unique reactivity and biological properties.

Property Value
Molecular FormulaC₉H₈N₂O₂
Molecular Weight180.17 g/mol
SolubilitySoluble in water and organic solvents

The biological activity of 6-AMICA is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in critical cellular processes. Notably, it has been identified as an inhibitor of glycogen synthase kinase 3β (GSK-3) and inosine monophosphate dehydrogenase (IMPDH), which are pivotal in regulating cell proliferation and survival pathways.

  • GSK-3 Inhibition : GSK-3 is involved in various signaling pathways, including those regulating metabolism and cell growth. Inhibition of this enzyme can lead to altered cellular responses, making it a target for cancer therapies.
  • IMPDH Inhibition : IMPDH plays a crucial role in the de novo synthesis of purines. Its inhibition can disrupt nucleotide synthesis, which is particularly effective against rapidly dividing cells such as cancer cells.

Biological Activities

Research has demonstrated several biological activities associated with 6-AMICA:

  • Anticancer Activity : Studies indicate that 6-AMICA exhibits significant cytotoxic effects on various cancer cell lines. The compound's ability to inhibit GSK-3 may contribute to its anticancer properties by promoting apoptosis in malignant cells.
  • Antimicrobial Properties : Preliminary investigations suggest that 6-AMICA possesses antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.
  • Antiviral Effects : The compound has also shown promise in antiviral studies, particularly against viruses that exploit host cell machinery for replication.

Case Studies and Research Findings

Several studies have explored the biological activity of 6-AMICA:

  • Study on Anticancer Effects : A study published in Frontiers in Pharmacology demonstrated that 6-AMICA induced apoptosis in human breast cancer cells through GSK-3 inhibition, leading to cell cycle arrest at the G1 phase . The results indicated a dose-dependent response, with higher concentrations resulting in increased cell death.
  • Antimicrobial Activity Assessment : Research conducted by BenchChem highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

To better understand the uniqueness of 6-AMICA, it is helpful to compare it with other indole derivatives:

Compound Name Key Features Biological Activity
Indole-3-acetic acidPlant hormone involved in growth regulationGrowth promotion in plants
Indole-3-carboxylic acidKnown for antimicrobial propertiesEffective against various pathogens
1-MethylindoleInvolved in receptor tyrosine kinase inhibitionPotential anticancer properties

Q & A

Q. How can computational modeling predict reactivity for derivative synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) identify electrophilic/nucleophilic regions. Fukui indices highlight position 2 as a reactive site for electrophilic substitution. Molecular dynamics simulations model solvation effects to optimize reaction conditions .

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